molecular formula C24H25N3O5S2 B2827605 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1261005-67-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2827605
CAS No.: 1261005-67-7
M. Wt: 499.6
InChI Key: KLKKGSSDNJIJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the 3-position with a 2-(thiophen-2-yl)ethyl group. The acetamide moiety is linked to the pyrimidine core via a methylene bridge and further extended to a 3,4-dimethoxyphenethyl group. The structural complexity arises from its hybrid heterocyclic system, combining thiophene and pyrimidine motifs, which is frequently associated with diverse biological activities such as kinase inhibition or anticancer properties .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-31-19-6-5-16(14-20(19)32-2)7-10-25-21(28)15-27-18-9-13-34-22(18)23(29)26(24(27)30)11-8-17-4-3-12-33-17/h3-6,9,12-14,22H,7-8,10-11,15H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRKZQSUJFLWNR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N3O5S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory and analgesic properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Thiophene ring
  • Pyrimidine moiety
  • Acetamide group

Its molecular formula is C24H25N3O5S2C_{24}H_{25}N_{3}O_{5}S^{2} with a molecular weight of approximately 499.6 g/mol. The presence of these functional groups suggests the potential for diverse biological interactions.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} may exhibit significant anti-inflammatory and analgesic effects. The mechanisms of action are thought to involve modulation of inflammatory signaling pathways and inhibition of pain-related mediators.

3. Antimicrobial Properties

Research into related thiophene derivatives has shown antimicrobial activities against various pathogens. This compound could potentially demonstrate similar effects, warranting further investigation into its spectrum of activity against bacteria and fungi.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicInhibition of pain mediators
AntitumorPotential apoptosis induction
AntimicrobialActivity against various pathogens (hypothetical)

The synthesis of this compound involves several steps that allow for the formation of its complex structure. The specific synthetic route can influence the biological activity by affecting the purity and yield of the final product. Understanding the mechanism of action is crucial for optimizing its therapeutic potential.

Future Directions

Further research is essential to fully elucidate the biological mechanisms at play for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...}. Key areas for future investigation include:

  • Detailed pharmacokinetic studies
  • In vivo efficacy assessments
  • Exploration of structure-activity relationships (SAR)

Comparison with Similar Compounds

Table 1. Comparison of Key Structural and Physicochemical Features

Compound Name Core Structure Position 3 Substituent Acetamide Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Notes
Target: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-1-yl}acetamide Thieno[3,2-d]pyrimidine-2,4-dione 2-(thiophen-2-yl)ethyl 3,4-dimethoxyphenethyl C₂₇H₂₉N₃O₅S₂* ~547.67* Predicted enhanced hydrophilicity due to methoxy groups; potential H-bonding motifs
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione 2-(thiophen-2-yl)ethyl 3-ethylphenyl C₂₂H₂₁N₃O₃S₂ 439.55 Lower hydrophilicity vs. target; ethyl group may enhance lipophilicity
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-methylphenyl 5-methyl-1,3,4-thiadiazol-2-yl C₁₉H₁₈N₆O₂S₃ 474.59 Thiadiazole moiety introduces polarity; sulfanyl linker may affect metabolic stability
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine - Phenyl C₂₀H₁₆N₆S₂ 420.51 Extended aromatic system; sulfanyl group may influence redox activity
N-(3,4-Dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2c) Pyrrolo[3,4-c]pyridine-1,3,6-trione 3,4-dimethylphenyl 3,4-dimethylphenyl C₂₇H₂₅N₃O₄ 467.51 High melting point (>300°C); trioxo system may confer rigidity

*Hypothetical data inferred from structural analysis.

Key Observations

Core Structure Variations: The target compound and share the thieno[3,2-d]pyrimidine-2,4-dione core, critical for π-π stacking interactions in biological targets . and feature modified cores (thieno[3,2-d]pyrimidin-4-one and benzothieno-triazolo-pyrimidine), which alter electron density and binding affinities .

Thiophene vs. Aryl Substituents: The 2-(thiophen-2-yl)ethyl group in the target and may improve metabolic stability over purely aromatic substituents (e.g., 4-methylphenyl in ) due to sulfur’s electronic effects .

Synthetic Accessibility: Thieno[3,2-d]pyrimidin-4(3H)-ones (e.g., ) are synthesized via cyclization of oxazine-diones with aldehydes/amines, suggesting analogous routes for the target compound . Acetamide-linked derivatives (e.g., ) require anhydrous conditions and nucleophilic substitution, indicating similar synthetic challenges for the target .

Research Findings

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shows high structural similarity (>70%) with ’s analog, differing primarily in the acetamide substituent. This suggests overlapping pharmacophoric features but divergent pharmacokinetic profiles due to the methoxy groups .

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how can purity be ensured?

The synthesis involves multi-step reactions:

  • Core formation : Construction of the thieno[3,2-d]pyrimidine scaffold via cyclization of thiophene derivatives under reflux (80–90°C) in solvents like dimethylformamide (DMF) or acetonitrile .
  • Functionalization : Introduction of the 3,4-dimethoxyphenethyl and thiophen-2-yl ethyl groups via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt in dichloromethane) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization are critical to isolate the compound with >95% purity. Analytical techniques like HPLC and NMR validate structural integrity .

Q. Which characterization techniques are essential to confirm structural fidelity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly for assessing non-covalent interactions in the solid state .

Q. What preliminary biological assays are used to screen this compound?

  • Anticancer Activity : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorometric or colorimetric substrates .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values reported in μg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Systematic Substituent Variation : Replace the thiophen-2-yl ethyl group with halogenated (e.g., 4-fluorophenyl) or alkylated (e.g., 3,5-dimethylphenyl) analogs to modulate lipophilicity and target affinity .
  • Computational Guidance : Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or PARP. Prioritize analogs with stronger hydrogen bonding to catalytic residues .
  • Biological Validation : Compare IC50 values across analogs in standardized assays (Table 1).

Table 1 : Example SAR trends in thienopyrimidine analogs

SubstituentTargetIC50 (μM)Notes
Thiophen-2-yl ethyl (Parent)EGFR2.1Baseline activity
4-Fluorophenyl ethylEGFR0.8Enhanced hydrophobic contact
3,5-Dimethylphenyl ethylPARP-11.5Improved selectivity

Q. How can contradictions in reported biological data be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT .
  • Meta-Analysis : Compare datasets across studies using tools like Prism to identify outliers or dose-response inconsistencies .

Q. What computational strategies predict target engagement and pharmacokinetics?

  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
  • ADMET Prediction : Use SwissADME to estimate logP, solubility, and CYP450 interactions. Prioritize analogs with logP < 5 and high GI absorption .

Q. How can aqueous solubility be improved without compromising potency?

  • Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety to enhance hydrophilicity .
  • Co-solvent Systems : Test solubility in PBS with 10% DMSO or cyclodextrin inclusion complexes .
  • Salt Formation : Synthesize hydrochloride or mesylate salts and compare dissolution rates .

Q. What experimental approaches identify the compound’s molecular targets?

  • Affinity Chromatography : Immobilize the compound on agarose beads for pull-down assays followed by LC-MS/MS protein identification .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries (e.g., Brunello) highlight genes essential for compound sensitivity .
  • Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in cell lysates after compound treatment .

Q. What strategies optimize synthetic yield and scalability?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Pd(OAc)₂), solvents, and temperatures to identify robust conditions .
  • Flow Chemistry : Continuous-flow reactors reduce reaction times (e.g., from 24h to 2h for cyclization steps) .

Q. How is pharmacokinetic profiling conducted in preclinical models?

  • In Vitro Stability : Incubate with liver microsomes (human/rodent) to assess metabolic half-life .
  • In Vivo Studies : Administer IV/oral doses in rodents; collect plasma at intervals (0–24h) for LC-MS quantification .
  • Tissue Distribution : Radiolabel the compound (e.g., ³H) and measure accumulation in organs via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.